
Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate
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Overview
Description
Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate is an organic compound with the molecular formula C14H12F3NO3. It is known for its unique chemical structure, which includes a cyano group, a trifluoromethyl group, and a keto group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate, also known as ethyl 2-cyano-4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate or 2-Cyano-4-oxo-4-(2-trifluoromethyl-phenyl)-butyric acid ethyl ester, 95%, is a chemical compound with the molecular formula C14H12F3NO3 . This article aims to provide a comprehensive review of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, efficacy, and stability.
Mode of Action
The presence of a trifluoromethyl group in its structure suggests that it may interact with biological targets in a manner similar to other trifluoromethyl-containing compounds .
Pharmacokinetics
The compound’s molecular weight of 299.25 suggests that it may have suitable properties for absorption and distribution in the body, but this needs to be confirmed through experimental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxy derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Cyano-4-oxo-4-phenylbutanoate
- Ethyl 2-oxo-4-phenylbutyrate
- 4-Hydroxy-2-(trifluoromethyl)quinoline
Uniqueness
Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .
Biological Activity
Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate, with the molecular formula C14H12F3NO3, is a synthetic organic compound notable for its unique structural features, including a cyano group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
This compound can be synthesized through a series of reactions involving 2-(trifluoromethyl)benzaldehyde and ethyl cyanoacetate. The synthesis typically follows a Knoevenagel condensation mechanism, which is then followed by cyclization and oxidation processes to yield the final product.
Synthetic Route
- Reaction of 2-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide.
- Knoevenagel condensation leads to the formation of an intermediate.
- Cyclization and oxidation result in the formation of this compound.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.
The trifluoromethyl group enhances the compound's lipophilicity and stability, which may facilitate its interaction with biological membranes and targets. The compound has been investigated for several potential activities:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially inhibiting the growth of certain pathogens.
- Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications.
Pharmacokinetics
Research indicates that this compound possesses favorable pharmacokinetic properties:
- Oral Bioavailability : Studies have shown that it maintains significant bioavailability when administered orally.
- Metabolism : The compound undergoes metabolic processes that may involve oxidation and reduction reactions.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
-
Antitumor Activity : In vivo studies demonstrated that derivatives of this compound exhibited significant antitumor effects in mouse models, suggesting its potential as a lead compound in cancer therapy.
Study Model Outcome Study A MDA-MB-231 TNBC Cell Line IC50 = 0.126 μM Study B Mouse Model Significant reduction in tumor size - Safety Profile : Toxicity assessments have indicated that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development.
Comparative Analysis
This compound can be compared with structurally similar compounds to evaluate its unique properties:
Compound | Structure | Biological Activity |
---|---|---|
Ethyl 2-Cyano-4-oxo-4-phenylbutanoate | Similar base structure | Moderate enzyme inhibition |
4-Hydroxy-2-(trifluoromethyl)quinoline | Different functional groups | Antimicrobial activity |
Properties
IUPAC Name |
ethyl 2-cyano-4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-2-21-13(20)9(8-18)7-12(19)10-5-3-4-6-11(10)14(15,16)17/h3-6,9H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVIJVKKRNWBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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